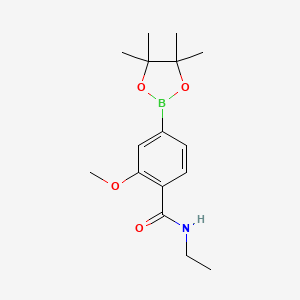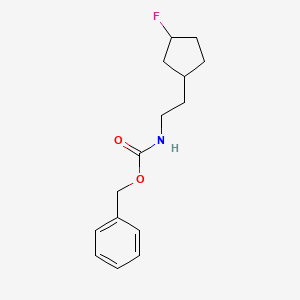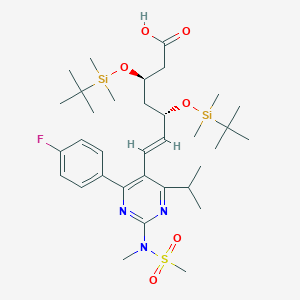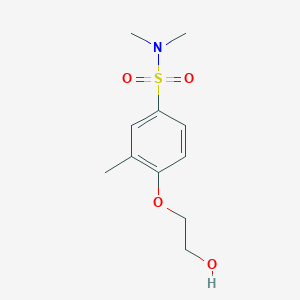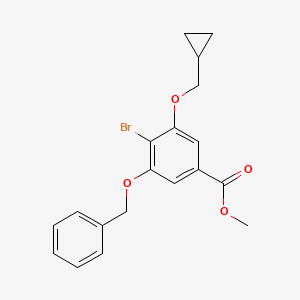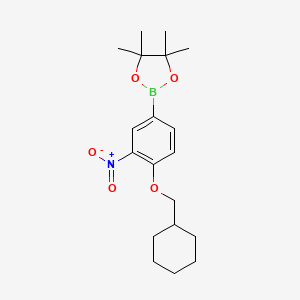![molecular formula C18H18N2O5 B13722717 4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid is a complex organic compound that features a biphenyl group, an oxobutanoic acid moiety, and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid typically involves multiple steps:
Formation of the biphenyl ether: This can be achieved by reacting 2-bromobiphenyl with sodium phenoxide in the presence of a palladium catalyst.
Acetylation: The biphenyl ether is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Hydrazine addition: The acetylated product is reacted with hydrazine hydrate to form the hydrazino derivative.
Oxobutanoic acid formation: Finally, the hydrazino derivative is reacted with succinic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multiple steps efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group.
Reduction: Reduction reactions can target the carbonyl groups in the oxobutanoic acid moiety.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with biological targets such as enzymes. The biphenyl group can facilitate binding to hydrophobic pockets, while the hydrazino and oxobutanoic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit enzyme activity or alter protein function.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-(Phenylmethoxy)acetyl]hydrazino}-4-oxobutanoic acid
- 4-{2-[2-(Phenylethoxy)acetyl]hydrazino}-4-oxobutanoic acid
Uniqueness
4-{2-[2-([1,1’-Biphenyl]-2-yloxy)acetyl]hydrazino}-4-oxobutanoic acid is unique due to the presence of the biphenyl group, which can enhance binding affinity and specificity in biological systems. This makes it a valuable compound for medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C18H18N2O5 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-oxo-4-[2-[2-(2-phenylphenoxy)acetyl]hydrazinyl]butanoic acid |
InChI |
InChI=1S/C18H18N2O5/c21-16(10-11-18(23)24)19-20-17(22)12-25-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
PQANSKMUXSHZML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






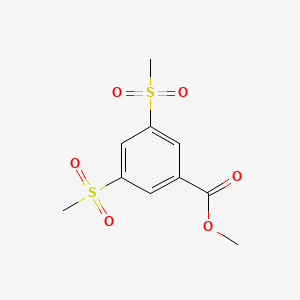

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
